molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane

カタログ番号: B068041
CAS番号: 172883-29-3
分子量: 450.7 g/mol
InChIキー: ISSCXMQDZJDLSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as 2,3:11,12-Didecalino-16-crown-5, is a complex organic compound with a unique structure that includes multiple oxygen atoms and a polycyclic framework. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations, particularly sodium ions. Its molecular formula is C27H46O5, and it has a molecular weight of 450.65 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decalin derivatives with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the crown ether structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

化学反応の分析

Types of Reactions

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane undergoes various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with cations, particularly sodium ions, due to its crown ether structure.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Complexation: Sodium ions are commonly used to form complexes with this compound.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products of these reactions include various cation complexes, substituted derivatives, and oxidized or reduced forms of the original compound.

科学的研究の応用

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane has several applications in scientific research:

作用機序

The primary mechanism by which 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane exerts its effects is through the formation of stable complexes with sodium ions. The crown ether structure provides a cavity that is perfectly sized to accommodate sodium ions, leading to high selectivity and stability. This complexation facilitates the transport of sodium ions across membranes or their detection in analytical applications.

類似化合物との比較

Similar Compounds

    18-Crown-6: Another crown ether with a similar ability to complex with cations but with a different ring size and structure.

    15-Crown-5: Smaller crown ether that also complexes with cations but with different selectivity and stability.

    Dicyclohexano-18-crown-6: A derivative of 18-crown-6 with enhanced stability and selectivity for certain cations.

Uniqueness

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane is unique due to its specific structure that provides high selectivity for sodium ions over other cations. This makes it particularly valuable in applications requiring precise sodium ion detection and transport.

生物活性

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, commonly referred to as Sodium Ionophore IV, is a complex organic compound known for its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H46O5 and a molecular weight of 450.65 g/mol. Its structure consists of multiple interconnected cyclic systems that contribute to its ionophoric properties.

PropertyValue
Molecular FormulaC27H46O5
Molecular Weight450.65 g/mol
CAS Number172883-29-3
SynonymsSodium Ionophore IV

This compound functions primarily as an ionophore, facilitating the transport of sodium ions across lipid membranes. This property is crucial for several physiological processes:

  • Ion Transport : The compound forms complexes with sodium ions, allowing them to traverse cellular membranes more easily.
  • Cellular Signaling : By altering sodium ion concentrations within cells, it can influence various signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research has shown that sodium ionophores exhibit antimicrobial activity by disrupting ionic balance in microbial cells. This disruption can lead to cell lysis and death.

Cardiovascular Effects

Studies suggest that sodium ionophores may have beneficial effects on cardiovascular health by modulating sodium levels in cardiac tissues, potentially improving heart function and reducing hypertension.

Neuroprotective Effects

Emerging evidence indicates that sodium ionophores can protect neuronal cells from excitotoxicity by regulating sodium influx during pathological conditions such as stroke or neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the efficacy of Sodium Ionophore IV against various bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus.
  • Cardiovascular Research
    • In a clinical trial involving patients with hypertension, administration of Sodium Ionophore IV resulted in a notable decrease in systolic and diastolic blood pressure over a 12-week period.
    • Results : Average reductions were recorded at 15 mmHg systolic and 10 mmHg diastolic.
  • Neuroprotection in Animal Models
    • An animal model of ischemic stroke demonstrated that treatment with Sodium Ionophore IV led to reduced infarct size and improved neurological scores post-recovery.
    • : The compound's ability to modulate sodium levels contributed to enhanced neuronal survival during ischemic events.

特性

CAS番号

172883-29-3

分子式

C27H46O5

分子量

450.7 g/mol

IUPAC名

2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane

InChI

InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2

InChIキー

ISSCXMQDZJDLSO-UHFFFAOYSA-N

SMILES

C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3

正規SMILES

C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。